![molecular formula C20H17N5O4 B6587069 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide CAS No. 1207002-85-4](/img/structure/B6587069.png)
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide” is a small molecule that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It is a new antibacterial compound that combines sulfonamide and benzodioxane fragments in its framework .
Synthesis Analysis
The synthesis of such compounds involves the combination of sulfonamide and benzodioxane fragments . The structures of the sulfonamide derivatives were determined by the IR, 1H NMR, 13C NMR, and EI-MS spectroscopy techniques .Molecular Structure Analysis
The molecular structure of this compound was determined using various spectroscopy techniques. For instance, a significant downfield shift (δ 121 ppm) for the C-7 signals, which experienced the ortho effect of sulfamoyl group on C-6, was observed. The presence of signals at δ 64 ppm were characteristic of C-2 and C-3 and an attribute of the N - (2,3-dihydro-1,4-benzodioxin-6-yl) moiety in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its empirical formula (Hill Notation): C12H15NO3, molecular weight: 221.25, and its form as a solid . The SMILES string representation of the molecule is O=C (CCC)NC1=CC2=C (C=C1)OCCO2 .科学研究应用
Antibacterial Activity
Several studies have explored the antibacterial properties of N-(2,3-dihydro-1,4-benzodioxin-6-yl)butanamide. Researchers have tested its efficacy against both Gram-negative and Gram-positive bacterial strains. Preliminary results indicate that this compound exhibits potent therapeutic potential, making it a promising candidate for novel antibacterial agents .
Biofilm Inhibition
Biofilms, which are complex microbial communities adhering to surfaces, pose challenges in healthcare and industry. N-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanamide has shown inhibitory effects on bacterial biofilm formation. Its unique chemical structure may disrupt biofilm matrices, making it valuable for combating biofilm-related infections .
Medicinal Chemistry
The compound’s triazoloquinazoline moiety suggests potential interactions with biological targets. Medicinal chemists explore its binding affinity to receptors, enzymes, or proteins. Rational drug design efforts may utilize N-(2,3-dihydro-1,4-benzodioxin-6-yl)butanamide as a scaffold for developing new therapeutic agents .
Structure-Activity Relationship (SAR) Studies
Researchers investigate the relationship between the compound’s structure and its biological activity. By synthesizing analogs and modifying specific functional groups, they aim to optimize its pharmacological properties. SAR studies provide insights into how subtle changes impact efficacy and selectivity .
Computational Modeling
Molecular dynamics simulations and quantum mechanical calculations can predict the compound’s behavior in biological environments. Researchers explore its binding modes, stability, and interactions with target proteins. Such computational insights guide experimental design and drug development .
Toxicology and Safety Assessment
Before clinical use, toxicologists evaluate the safety profile of N-(2,3-dihydro-1,4-benzodioxin-6-yl)butanamide. Animal studies assess its toxicity, metabolism, and potential adverse effects. Understanding its safety parameters is crucial for future drug development .
安全和危害
未来方向
The future directions for this compound could involve further exploration of its antibacterial potential, given its promising results in biofilm inhibition studies against Escherichia coli and Bacillus subtilis . Additionally, due to its moderate to weak inhibition of cholinestrases and lipoxygenase enzymes , it could be studied further for potential therapeutic applications in diseases related to these enzymes.
作用机制
Target of Action
Similar compounds have been found to exhibit inhibition of cholinesterases and lipoxygenase enzymes .
Mode of Action
Lipoxygenase inhibitors, on the other hand, block the action of the lipoxygenase enzyme, thereby reducing the production of leukotrienes, which are inflammatory substances that can cause symptoms in conditions like asthma and arthritis .
Biochemical Pathways
Based on its potential inhibitory effects on cholinesterases and lipoxygenase enzymes, it can be inferred that it may affect the cholinergic system and leukotriene synthesis pathways .
Result of Action
The compound has been found to exhibit antibacterial activity, particularly against Escherichia coli and Bacillus subtilis . It was found to be a potent inhibitor of bacterial biofilm growth .
属性
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O4/c1-12-3-2-4-14-18(12)21-11-24-19(14)23-25(20(24)27)10-17(26)22-13-5-6-15-16(9-13)29-8-7-28-15/h2-6,9,11H,7-8,10H2,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQECUHBVBRZDNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C3=NN(C(=O)N3C=N2)CC(=O)NC4=CC5=C(C=C4)OCCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。